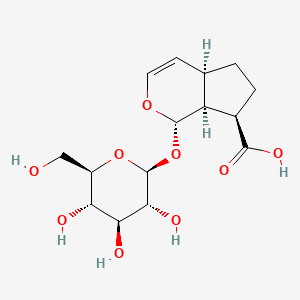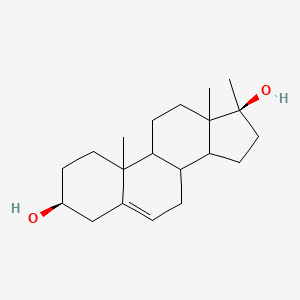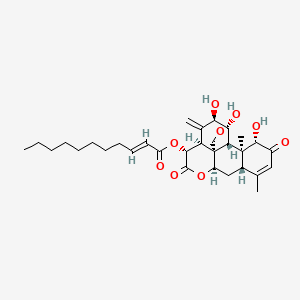![molecular formula C25H26N2O6 B1231031 4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-ethoxy-4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid is an imidazolidine-2,4-dione.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Triazafulvalene Derivatives : A study discusses the synthesis of related compounds through [2+2] cycloaddition, followed by the substitution with aromatic or heteroaromatic amines. This process produces derivatives of a new triazafulvalene system, highlighting the compound's role in developing novel chemical structures (Uršič et al., 2010).
Potential Anti-tuberculosis Inhibitors : Research on similar compounds has been conducted to explore their potential as type of FabH inhibitors, which could be significant in developing treatments for tuberculosis. These derivatives were synthesized and structurally confirmed by various techniques (Liu et al., 2012).
Anti-proliferative Agents : A study involving the synthesis of compounds using a similar structure as an intermediate suggests their potential as anti-cancer agents. These compounds were evaluated for their anti-cancer activity, providing insights into their therapeutic applications (Soni et al., 2015).
Thiazolidinone Derivatives for NSAIDs : The rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) using a related "core" structure has been researched. This includes synthesis and analysis of anti-exudative activity, pointing towards its use in developing novel NSAIDs (Golota et al., 2015).
Molecular Structure Analysis
- Structural Analysis of Benzylidene-Thiazolidine Moieties : Research on a similar compound provides insights into its molecular structure, highlighting the planarity of the 5-benzylidene-thiazolidine moiety and its inclination to the benzoic acid fragment. This information is crucial for understanding the compound's chemical behavior and potential applications (Kosma et al., 2012).
Propriétés
Nom du produit |
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid |
|---|---|
Formule moléculaire |
C25H26N2O6 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H26N2O6/c1-4-7-19-12-17(13-20-23(28)27(5-2)25(31)26-20)14-21(32-6-3)22(19)33-15-16-8-10-18(11-9-16)24(29)30/h4,8-14H,1,5-7,15H2,2-3H3,(H,26,31)(H,29,30)/b20-13- |
Clé InChI |
VXCVAVSWQGYCGY-MOSHPQCFSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OCC)OCC3=CC=C(C=C3)C(=O)O)CC=C)/NC1=O |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OCC)OCC3=CC=C(C=C3)C(=O)O)CC=C)NC1=O |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OCC)OCC3=CC=C(C=C3)C(=O)O)CC=C)NC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)
![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)

![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)





